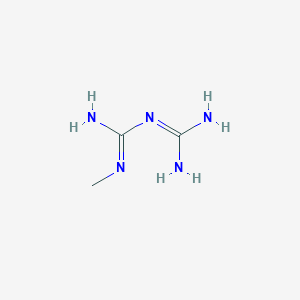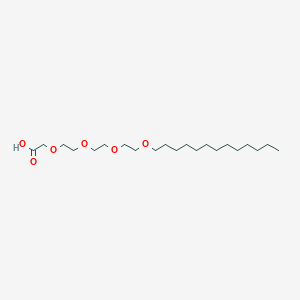
3,6,9,12-Tetraoxapentacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxapentacosanoic acid, also known as TOFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including biochemistry and medicine. TOFA is a carboxylic acid derivative that is structurally similar to fatty acids and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
3,6,9,12-Tetraoxapentacosanoic acid exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. By inhibiting ACC, 3,6,9,12-Tetraoxapentacosanoic acid reduces the availability of fatty acids for various cellular processes, leading to a decrease in cell growth and proliferation.
Biochemische Und Physiologische Effekte
3,6,9,12-Tetraoxapentacosanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the regulation of lipid metabolism, and the improvement of insulin sensitivity. Additionally, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,6,9,12-Tetraoxapentacosanoic acid in lab experiments is its specificity for ACC, which allows for targeted inhibition of fatty acid synthesis. Additionally, 3,6,9,12-Tetraoxapentacosanoic acid is relatively easy to synthesize and has a long shelf life. However, one limitation of using 3,6,9,12-Tetraoxapentacosanoic acid is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3,6,9,12-Tetraoxapentacosanoic acid. One area of interest is the development of 3,6,9,12-Tetraoxapentacosanoic acid analogs with improved specificity and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 3,6,9,12-Tetraoxapentacosanoic acid and its potential applications in various fields, including cancer research, obesity, and diabetes. Finally, research is needed to determine the safety and toxicity of 3,6,9,12-Tetraoxapentacosanoic acid and its analogs in various cell types and animal models.
Synthesemethoden
3,6,9,12-Tetraoxapentacosanoic acid can be synthesized through several methods, including the oxidation of oleic acid or the hydrolysis of triolein. However, the most commonly used method for synthesizing 3,6,9,12-Tetraoxapentacosanoic acid is through the reaction of formaldehyde and acetic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxapentacosanoic acid has been extensively studied for its potential applications in various fields, including cancer research, obesity, and diabetes. In cancer research, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to inhibit the growth of cancer cells by targeting fatty acid synthesis. In obesity and diabetes research, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to regulate lipid metabolism and improve insulin sensitivity.
Eigenschaften
CAS-Nummer |
127174-97-4 |
|---|---|
Produktname |
3,6,9,12-Tetraoxapentacosanoic acid |
Molekularformel |
C21H42O6 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23/h2-20H2,1H3,(H,22,23) |
InChI-Schlüssel |
YGNNWPABJOELRL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Synonyme |
TRIDECETH-4 CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



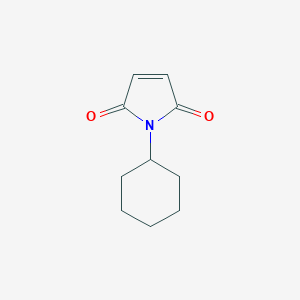
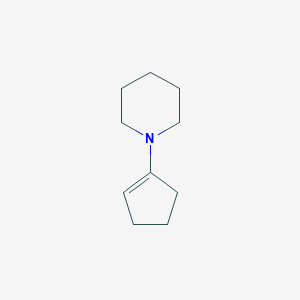
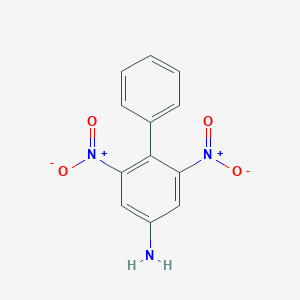
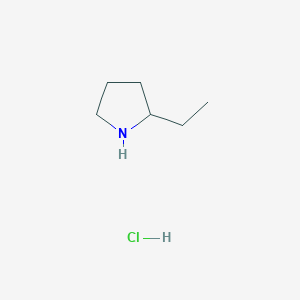
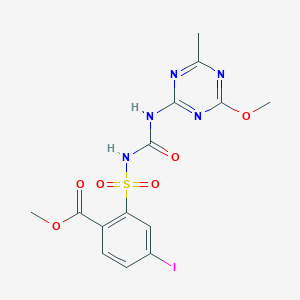
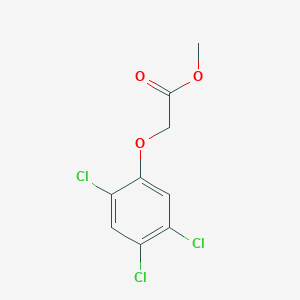
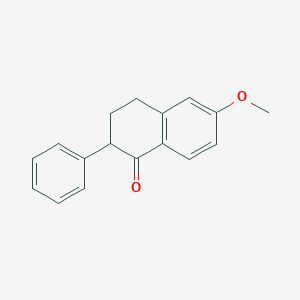
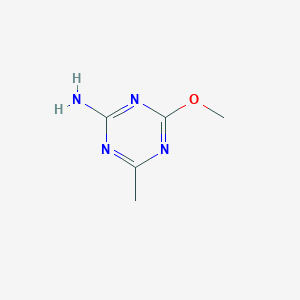
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
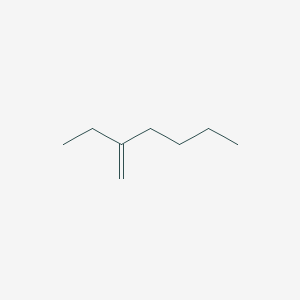
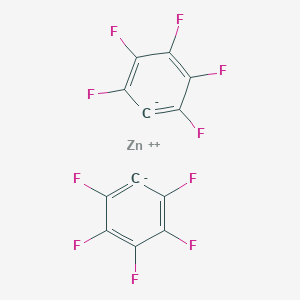
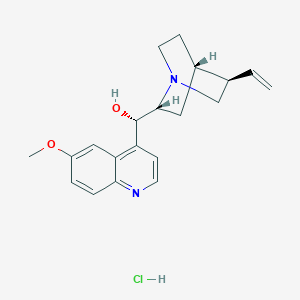
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
